3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features both a pyrazole and a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of a pyrazole derivative with a tetrahydrothiophene derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a suitable tetrahydrothiophene derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or tetrahydrothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or tetrahydrothiophene rings .
Scientific Research Applications
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its combination of a pyrazole and a tetrahydrothiophene ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c8-7-1-3-10(9-7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5H2,(H2,8,9) |
InChI Key |
WGXDSFVULDSHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC(=N2)N |
Origin of Product |
United States |
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